molecular formula C9H11BrN2O2 B572292 Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate CAS No. 1313738-67-8

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate

Cat. No. B572292
M. Wt: 259.103
InChI Key: LQRPKKCXPFUUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate, or P2A5BPC, is a chemical compound that has been studied in the scientific community due to its potential applications in the field of medicinal chemistry. P2A5BPC is a heterocyclic compound, meaning that it contains at least one atom of carbon and one atom of nitrogen in its structure. It is a relatively new compound, first being synthesized in 2010 and has been studied as a potential inhibitor of some enzymes. Its structure is composed of two rings, one of which is a pyridine ring, and the other is an aminopyridine ring.

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Method : The process utilizes a radical approach. Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
  • Synthesis of Polycyclic Azaarenes

    • Field : Organic Synthesis
    • Application : 2-Amino-5-bromopyridine is used for the synthesis of polycyclic azaarenes .
    • Method & Results : The specific methods and results are not provided in the source .
  • Palladium-Catalyzed Synthesis of Indole Systems

    • Field : Organic Synthesis
    • Application : 3-Amino-2-bromopyridine is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
    • Method & Results : The specific methods and results are not provided in the source .
  • Hyperprolinemia Type 2

    • Field : Medical Genetics
    • Application : The compound is related to a condition called Hyperprolinemia type II, which results in proline levels in the blood between 10 and 15 times higher than normal, and high levels of a related compound called pyrroline-5-carboxylate .
    • Method & Results : The specific methods and results are not provided in the source .
  • Synthesis of Various Compounds

    • Field : Organic Synthesis
    • Application : Various bromopyridine compounds, including 3-Amino-5-bromopyridine, 2-Amino-5-bromopyridine, and others, are used in the synthesis of a wide range of other compounds .
    • Method & Results : The specific methods and results are not provided in the source .
  • 1-(5-bromopyridin-3-yl)methanamine
    • Field : Organic Synthesis
    • Application : This compound is used in the synthesis of a wide range of other compounds .
    • Method & Results : The specific methods and results are not provided in the source .

Safety And Hazards

While specific safety and hazard information for Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate is not available, related compounds like 2-Amino-5-bromo-3-methylpyridine are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

properties

IUPAC Name

propan-2-yl 3-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRPKKCXPFUUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725548
Record name Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate

CAS RN

1313738-67-8
Record name 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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